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Butyl 2-methylaziridine-1-

carboxylate

Cat. No.: B8254583

Get Quote

Strategic Overview
(R)-Butyl 2-methylaziridine-1-carboxylate represents a high-value "chiral chiron" (chiral

synthon) belonging to the class of activated aziridines. Unlike their non-activated counterparts

(N-H or N-alkyl), N-acylated aziridines possess a "spring-loaded" electrophilicity due to the

electron-withdrawing nature of the carbamate group. This destabilizes the ring, rendering it

highly susceptible to nucleophilic attack under mild conditions.

While the tert-butyl (Boc) and benzyl (Cbz) analogs are ubiquitous, the n-butyl variant offers

distinct physicochemical advantages:

Acid Stability: Unlike N-Boc, the n-butyl carbamate is stable to mild acidic conditions (e.g.,

TFA), allowing for orthogonal deprotection strategies in poly-protected systems.

Lipophilicity: The n-butyl chain increases solubility in non-polar organic solvents compared to

methyl/ethyl esters, facilitating homogeneous catalysis.

Atom Economy: It serves as a direct precursor to N-butylcarbamate protected amines, a

moiety found in specific peptidomimetics and prodrugs.
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Mechanistic Manifold: Regioselectivity
The utility of this molecule hinges on controlling the regioselectivity of the ring opening.

C3 Attack (Terminal): Favored by steric control (SN2). Nucleophiles attack the less hindered

carbon.[1] This is the dominant pathway for soft nucleophiles (thiols, amines, cuprates).

C2 Attack (Internal): Favored by electronic control or chelation. Lewis acids can activate the

nitrogen, increasing positive character at the more substituted carbon (C2), promoting attack

here, often with retention or inversion depending on the mechanism.

Mechanistic Pathway & Workflow
The following diagram illustrates the synthesis of the scaffold and its divergent reactivity

pathways.
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Figure 1: Synthetic workflow from precursor to divergent ring-opening products. The green

node represents the core reagent.

Experimental Protocols
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Protocol A: Synthesis of (R)-Butyl 2-methylaziridine-1-
carboxylate
Note: If the n-butyl ester is not commercially available, it is readily synthesized from (R)-2-

aminopropanol.

Reagents:

(R)-(-)-2-Amino-1-propanol (CAS: 35320-23-1)

n-Butyl Chloroformate

Triethylamine (TEA)

Methanesulfonyl chloride (MsCl)

Dichloromethane (DCM)

Potassium Hydroxide (KOH)

Step-by-Step Methodology:

N-Acylation:

Dissolve (R)-2-amino-1-propanol (10.0 mmol) in DCM (30 mL) at 0°C.

Add TEA (12.0 mmol) followed by dropwise addition of n-butyl chloroformate (10.5 mmol).

Stir for 2 hours, warming to room temperature (RT).

QC Point: TLC (50% EtOAc/Hex) should show conversion of the polar amine to a less

polar carbamate.

Workup: Wash with 1N HCl, brine, dry over Na2SO4, and concentrate.

Cyclization (Wenker Synthesis Variation):

Redissolve the crude carbamate in THF (20 mL) at 0°C.
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Add TEA (15.0 mmol) and MsCl (12.0 mmol) to form the O-mesylate. Stir for 1 hour.

Critical Step: Add powdered KOH (20.0 mmol) or NaH (15 mmol) directly to the reaction

mixture (or reflux in ethanolic KOH for traditional Wenker).

Stir/Reflux until cyclization is complete (monitor by TLC).

Purification: Flash chromatography (Hexanes/EtOAc 9:1). Aziridines are often sensitive to

silica; use base-deactivated silica (1% TEA) if degradation is observed.

Yield Expectation: 70-85%. Characterization: 1H NMR will show characteristic aziridine ring

protons (multiplets around 2.0-2.5 ppm) and the n-butyl chain signals.

Protocol B: Regioselective Ring Opening with
Thiophenol (C3 Attack)
Objective: To synthesize a chiral beta-amino sulfide, a precursor for chiral ligands.

Reagents:

(R)-Butyl 2-methylaziridine-1-carboxylate (1.0 equiv)

Thiophenol (1.1 equiv)

Catalyst: None (or 5 mol% BF3·OEt2 if reaction is sluggish)

Solvent: Acetonitrile (MeCN) or DCM

Procedure:

Setup: In a flame-dried flask under Nitrogen, dissolve the aziridine (1.0 mmol) in MeCN (5

mL).

Addition: Add Thiophenol (1.1 mmol) dropwise at RT.

Reaction: Stir at RT for 4-12 hours.
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Mechanistic Note: The soft thiolate nucleophile attacks the less hindered C3 position via

an SN2 mechanism.

Monitoring: Monitor consumption of aziridine by TLC.

Workup: Concentrate solvent. Dissolve residue in EtOAc, wash with saturated NaHCO3 (to

remove excess thiol), then brine.

Purification: Column chromatography.

Expected Product: (R)-Butyl (1-(phenylthio)propan-2-yl)carbamate. Stereochemistry: Retention

of configuration at the C2 chiral center (since attack occurs at C3).

Technical Data & Troubleshooting
Regioselectivity Guide
The following table summarizes expected outcomes based on nucleophile class.

Nucleophile
Class

Example
Reagent

Primary Attack
Site

Mechanism Product Type

Soft / Neutral
R-SH, R-NH2,

N3-
C3 (Terminal) SN2

Beta-

functionalized

Amine

Organometallic R2CuLi (Gilman) C3 (Terminal) SN2-like
Beta-amino

Acid/Ester

Hard / Acidic
H2O/H+,

ROH/H+
Mixed / C2

SN1/SN2

Borderline

Amino Alcohol /

Ether

Hydride LiAlH4 C2 (Internal) Hydride delivery

N-Methyl Amine

(Ring

expansion/openi

ng)

Troubleshooting Matrix
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Observation Probable Cause Corrective Action

Low Yield (Cyclization) Hydrolysis of Mesylate

Ensure anhydrous conditions

during MsCl step. Use NaH for

cyclization.

Poor Regioselectivity Lewis Acid too strong

Switch to non-catalyzed

conditions or milder Lewis Acid

(e.g., Zn(OTf)2).

Aziridine Polymerization Acidic impurities

Store aziridine over solid

K2CO3 or at -20°C. Avoid

acidic silica.

Racemization SN1 pathway active

Avoid protic solvents and high

temperatures. Stick to aprotic

non-polar solvents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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